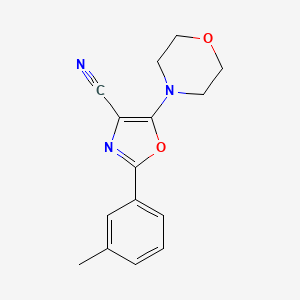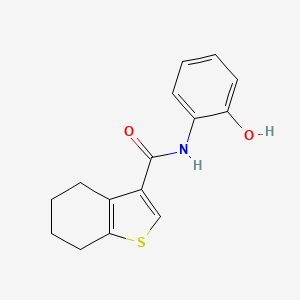
2-(3-methylphenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, also known as MO-1, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MO-1 belongs to the class of oxazole derivatives and has been studied for its various pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(3-methylphenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of genes involved in cancer cell growth and inflammation. This compound has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-methylphenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile in lab experiments is its potential as a therapeutic agent for cancer and inflammation. This compound has been shown to inhibit the growth of various cancer cell lines and reduce the production of pro-inflammatory cytokines. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Direcciones Futuras
There are several future directions for the study of 2-(3-methylphenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile. One area of research could be the development of this compound derivatives with improved pharmacological properties. Another area of research could be the investigation of this compound's potential as a therapeutic agent for other diseases, such as neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(3-methylphenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 3-methylbenzoyl chloride with morpholine in the presence of a base to form 3-methylphenyl morpholin-4-yl ketone. This intermediate is then reacted with ethyl cyanoacetate and ammonium acetate to form this compound.
Aplicaciones Científicas De Investigación
2-(3-methylphenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-3-2-4-12(9-11)14-17-13(10-16)15(20-14)18-5-7-19-8-6-18/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQCDBKFDHOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)
![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)
![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)

![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)


![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)


![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)
